![molecular formula C12H14O B14240875 [2-(4-Ethenylphenyl)cyclopropyl]methanol CAS No. 321900-16-7](/img/structure/B14240875.png)
[2-(4-Ethenylphenyl)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Ethenylphenyl)cyclopropyl]methanol is an organic compound with the molecular formula C12H14O It features a cyclopropyl group attached to a methanol moiety, with a phenyl ring substituted with an ethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethenylphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by the introduction of the methanol group. One common method involves the use of a cyclopropanation reaction with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
[2-(4-Ethenylphenyl)cyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of [2-(4-Ethenylphenyl)cyclopropyl]aldehyde or [2-(4-Ethenylphenyl)cyclopropyl]carboxylic acid.
Reduction: Formation of [2-(4-Ethylphenyl)cyclopropyl]methanol.
Substitution: Formation of substituted derivatives such as [2-(4-Nitrophenyl)cyclopropyl]methanol or [2-(4-Bromophenyl)cyclopropyl]methanol.
科学研究应用
[2-(4-Ethenylphenyl)cyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [2-(4-Ethenylphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
[2-(4-Vinylphenyl)cyclopropyl]methanol: Similar structure but with a vinyl group instead of an ethenyl group.
[2-(4-Ethylphenyl)cyclopropyl]methanol: Similar structure but with an ethyl group instead of an ethenyl group.
[2-(4-Methylphenyl)cyclopropyl]methanol: Similar structure but with a methyl group instead of an ethenyl group.
Uniqueness
[2-(4-Ethenylphenyl)cyclopropyl]methanol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects in various fields of research.
属性
CAS 编号 |
321900-16-7 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC 名称 |
[2-(4-ethenylphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H14O/c1-2-9-3-5-10(6-4-9)12-7-11(12)8-13/h2-6,11-13H,1,7-8H2 |
InChI 键 |
XFOODBWLTRIPQS-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)C2CC2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
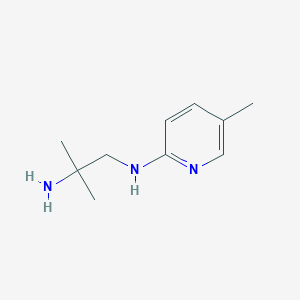
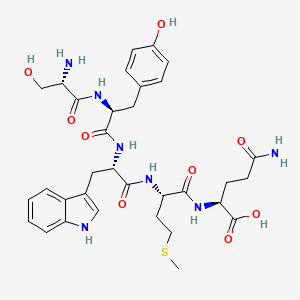
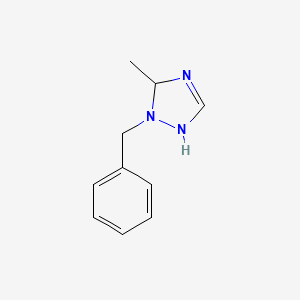
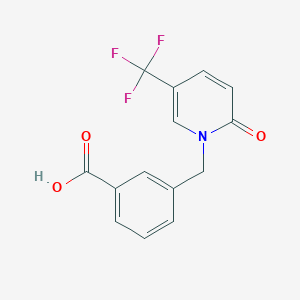
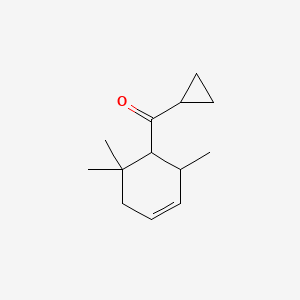
![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
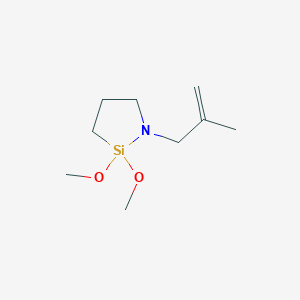
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
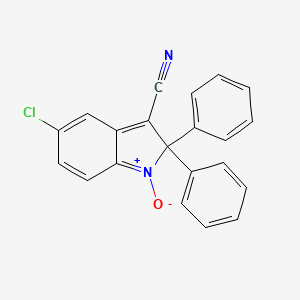
![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
